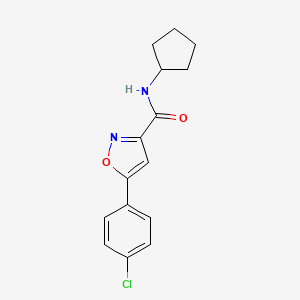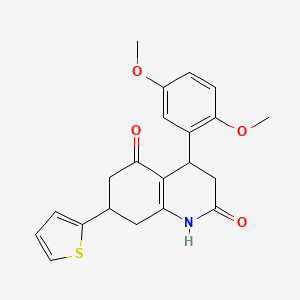
5-(4-chlorophenyl)-N-cyclopentyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The inquiry revolves around the compound “5-(4-chlorophenyl)-N-cyclopentyl-3-isoxazolecarboxamide”, a molecule that likely possesses unique chemical and physical properties due to its distinct functional groups: an isoxazole ring, a chlorophenyl group, and a cyclopentyl moiety. Such compounds are of interest in various fields, including pharmaceuticals, due to their potential biological activities.
Synthesis Analysis
The synthesis of compounds similar to “5-(4-chlorophenyl)-N-cyclopentyl-3-isoxazolecarboxamide” often involves multi-step reactions starting from basic chemical precursors. For instance, the synthesis of related heterocyclic compounds typically includes steps like esterification, cyclization, and nucleophilic substitution, which are common in building complex molecules from simpler ones (Shajari et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. For example, studies on similar compounds have reported detailed crystal and molecular structures, providing insights into the bond lengths, angles, and overall molecular geometry, which are crucial for understanding the chemical reactivity and properties of the molecule (Kerru et al., 2019).
Chemical Reactions and Properties
Compounds with an isoxazole ring, chlorophenyl, and cyclopentyl groups participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions. Their reactivity is often influenced by the electron-withdrawing or donating effects of the substituents on the isoxazole ring (Yu et al., 2009).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are determined by the compound's molecular structure. For instance, the presence of a chlorophenyl group can increase the compound's crystallinity and melting point, while the cyclopentyl group may affect its solubility in organic solvents (Guo et al., 2015).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the molecule. Isoxazole rings are known for their reactivity in cycloaddition reactions, while chlorophenyl groups can participate in electrophilic substitution reactions (Chen et al., 2010).
Applications De Recherche Scientifique
Antitumor and Anticancer Activities
Research on compounds structurally related to "5-(4-chlorophenyl)-N-cyclopentyl-3-isoxazolecarboxamide" indicates potential antitumor and anticancer applications. For instance, the synthesis and study of imidazotetrazines and thiophene derivatives have demonstrated curative activity against leukemia and in vitro cytotoxicity against various cancer cell lines, highlighting their potential as antitumor agents (Stevens et al., 1984); (Atta & Abdel‐Latif, 2021).
Antiviral Activity
Compounds with chlorophenyl and isoxazole structures have been investigated for their antiviral properties. For example, research into pyrazole- and isoxazole-based heterocycles has shown significant reduction in viral plaques of Herpes simplex type-1 (HSV-1), suggesting these compounds as potential antiviral agents (Dawood et al., 2011).
Herbicidal Activity
Isoxazolecarboxamides have been studied for their herbicidal properties. The synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds. These findings highlight the potential of isoxazolecarboxamides in developing new herbicides (Hamper et al., 1995).
Structural Analysis and Material Applications
The crystal structure of related compounds has been determined through X-ray crystallography, providing valuable information for the design and synthesis of new materials with potential applications in various industries (Al-Hourani et al., 2015).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-11-7-5-10(6-8-11)14-9-13(18-20-14)15(19)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHJTCWMRMJRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49731055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-chlorophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)
![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)
![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)
![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)
![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)
![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)